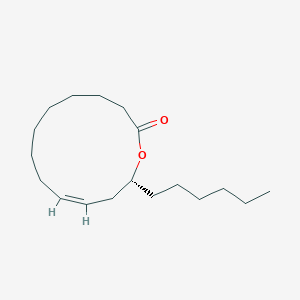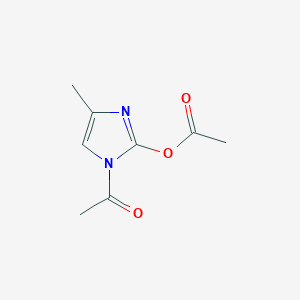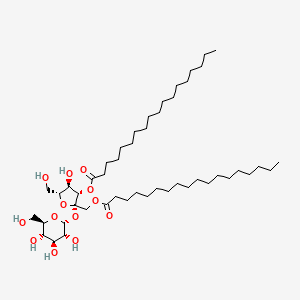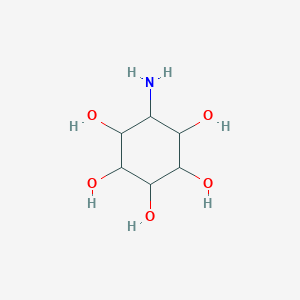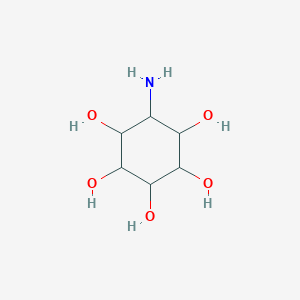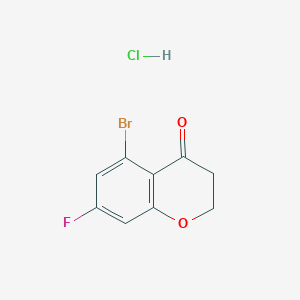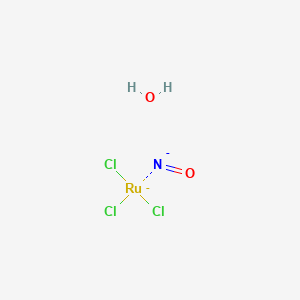
Ruthenium(II)NitrosylChloridehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(II)NitrosylChloridehydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated with a nitrosyl (NO) group and chloride ions, along with water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridehydrate can be synthesized through several methods. One common approach involves the reduction of ruthenium(III) chloride with a reducing agent such as formic acid or formaldehyde in the presence of hydrochloric acid. The resulting nitrosyl ruthenium complex is then converted to this compound by the addition of water .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity ruthenium sources and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a stable and usable form .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(II)NitrosylChloridehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often involving the release of nitric oxide (NO) gas.
Reduction: Reduction reactions can convert the compound to lower oxidation states or other ruthenium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride or nitrosyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines, amines, or other donor molecules.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or other ruthenium species.
Substitution: New ruthenium complexes with different ligands.
Scientific Research Applications
Ruthenium(II)NitrosylChloridehydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ruthenium(II)NitrosylChloridehydrate involves the release of nitric oxide (NO) upon activation. This release can occur through various pathways, including photochemical or thermal activation. The released NO can interact with molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. In the context of anticancer activity, NO can induce apoptosis by activating signaling pathways that lead to cell death .
Comparison with Similar Compounds
Ruthenium(II)NitrosylChloridehydrate can be compared with other ruthenium nitrosyl complexes and similar coordination compounds:
Ruthenium(III)NitrosylChloride: This compound features ruthenium in the +3 oxidation state and has different reactivity and stability compared to this compound.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, leading to different chemical properties and applications.
Ruthenium(II)NitrosylSulfate: This compound has sulfate ligands and is used in different catalytic and biological applications.
Properties
Molecular Formula |
Cl3H2NO2Ru-2 |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
nitroxyl anion;trichlororuthenium(1-);hydrate |
InChI |
InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+2/p-3 |
InChI Key |
GFCUZKOAUWXMQH-UHFFFAOYSA-K |
Canonical SMILES |
[N-]=O.O.Cl[Ru-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



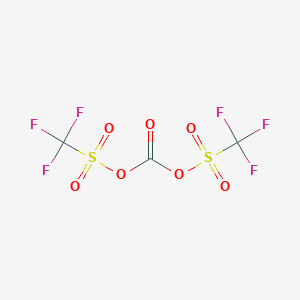
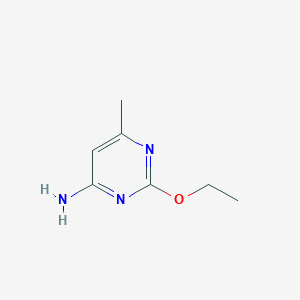
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
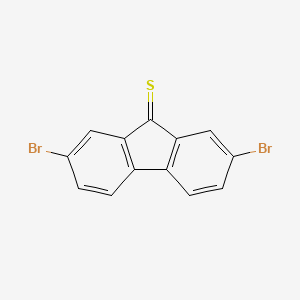
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
